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Compound of Interest

Compound Name: (S)-1-(Pyridin-3-yl)ethanamine

Cat. No.: B1349464 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chiral amine (S)-1-(Pyridin-3-yl)ethanamine, a valuable building block in pharmaceutical and

materials science research. This document is intended for researchers, scientists, and drug

development professionals, offering a centralized resource for the compound's nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary
(S)-1-(Pyridin-3-yl)ethanamine is a chiral primary amine featuring a pyridine ring. Its structural

elucidation and purity assessment rely heavily on a combination of spectroscopic techniques.

This guide presents predicted ¹H and ¹³C NMR data, expected IR absorption frequencies, and

anticipated mass spectral fragmentation patterns. Detailed experimental protocols for acquiring

these spectra are also provided to ensure reproducibility and accuracy in the laboratory.

Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for (S)-1-
(Pyridin-3-yl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides a valuable reference for the structural verification of (S)-1-
(Pyridin-3-yl)ethanamine. The chemical shifts are influenced by the electronic environment of
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each nucleus.

Table 1: Predicted ¹H NMR Data for (S)-1-(Pyridin-3-yl)ethanamine

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.55 d 1H H-2 (Pyridine)

~8.45 dd 1H H-6 (Pyridine)

~7.65 dt 1H H-4 (Pyridine)

~7.25 dd 1H H-5 (Pyridine)

~4.15 q 1H CH-NH₂

~1.80 br s 2H NH₂

~1.40 d 3H CH₃

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). d=doublet, dd=doublet of

doublets, dt=doublet of triplets, q=quartet, br s=broad singlet.

Table 2: Predicted ¹³C NMR Data for (S)-1-(Pyridin-3-yl)ethanamine

Chemical Shift (ppm) Assignment

~149.0 C-2 (Pyridine)

~148.5 C-6 (Pyridine)

~141.0 C-3 (Pyridine)

~135.0 C-4 (Pyridine)

~123.5 C-5 (Pyridine)

~50.0 CH-NH₂

~25.0 CH₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1349464?utm_src=pdf-body
https://www.benchchem.com/product/b1349464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy
The IR spectrum of (S)-1-(Pyridin-3-yl)ethanamine is expected to exhibit characteristic

absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands for (S)-1-(Pyridin-3-yl)ethanamine

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400-3250 Medium

N-H stretch

(asymmetric &

symmetric)

Primary amine (NH₂)

3100-3000 Medium C-H stretch (aromatic) Pyridine ring

3000-2850 Medium C-H stretch (aliphatic) Ethyl group

1650-1580 Medium N-H bend (scissoring) Primary amine (NH₂)

1600-1450 Medium-Strong
C=C and C=N ring

stretching
Pyridine ring

1335-1250 Strong C-N stretch Aromatic amine

910-665 Strong, Broad N-H wag Primary amine (NH₂)

Mass Spectrometry (MS)
Electron ionization mass spectrometry of (S)-1-(Pyridin-3-yl)ethanamine is expected to yield a

molecular ion peak and characteristic fragment ions.

Table 4: Expected Mass Spectrometry Data for (S)-1-(Pyridin-3-yl)ethanamine
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m/z Relative Intensity Assignment

122 Moderate [M]⁺ (Molecular Ion)

107 High [M - CH₃]⁺

93 Moderate
[M - C₂H₅N]⁺ (Loss of

ethylamine radical)

78 Moderate [C₅H₄N]⁺ (Pyridyl cation)

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of (S)-1-(Pyridin-3-
yl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-(Pyridin-3-yl)ethanamine in

about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR

tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the probe to optimize magnetic field homogeneity.

Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.

Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

Co-add 1024 or more scans to obtain a good quality spectrum.

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase

correct the resulting spectrum. Reference the ¹H spectrum to the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure:

Sample Preparation (Neat Liquid):

Place a single drop of (S)-1-(Pyridin-3-yl)ethanamine onto a clean, dry salt plate (e.g.,

NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film between the plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the prepared salt plates in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

Sample Introduction: Introduce a dilute solution of (S)-1-(Pyridin-3-yl)ethanamine in a

volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion

or through a gas chromatography (GC) or liquid chromatography (LC) system.

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI)

source.

Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and record their abundance to generate a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of a small molecule like (S)-1-(Pyridin-3-yl)ethanamine.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of (S)-1-(Pyridin-3-
yl)ethanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349464#spectroscopic-data-for-s-1-pyridin-3-yl-
ethanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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